1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione
Overview
Description
1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione is an organic compound with the molecular formula C₁₆H₁₀F₂O₂. It is characterized by the presence of two fluorophenyl groups attached to a but-2-ene-1,4-dione backbone. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the fluorophenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Production of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles in biological systems, potentially leading to the inhibition of key enzymes or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1,4-Bis(4-chlorophenyl)but-2-ene-1,4-dione
- 1,4-Bis(4-bromophenyl)but-2-ene-1,4-dione
- 1,4-Bis(4-methylphenyl)but-2-ene-1,4-dione
Comparison: 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUZAAMYHTYRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334286 | |
Record name | 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25650-13-9 | |
Record name | 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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